molecular formula C13H10O5 B11806581 5-(4-Acetylphenoxy)furan-2-carboxylic acid

5-(4-Acetylphenoxy)furan-2-carboxylic acid

Cat. No.: B11806581
M. Wt: 246.21 g/mol
InChI Key: OVWRMHJKGPHSPN-UHFFFAOYSA-N
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Description

5-(4-Acetylphenoxy)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a carboxylic acid group and a phenoxy group bearing an acetyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetylphenoxy)furan-2-carboxylic acid typically involves the reaction of 4-acetylphenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylphenoxy)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-Acetylphenoxy)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenoxy)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan ring and phenoxy group can facilitate binding to specific molecular targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Hydroxyphenoxy)furan-2-carboxylic acid
  • 5-(4-Methoxyphenoxy)furan-2-carboxylic acid
  • 5-(4-Bromophenoxy)furan-2-carboxylic acid

Uniqueness

5-(4-Acetylphenoxy)furan-2-carboxylic acid is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. The acetyl group can undergo various chemical transformations, providing a versatile platform for further modifications .

Properties

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

5-(4-acetylphenoxy)furan-2-carboxylic acid

InChI

InChI=1S/C13H10O5/c1-8(14)9-2-4-10(5-3-9)17-12-7-6-11(18-12)13(15)16/h2-7H,1H3,(H,15,16)

InChI Key

OVWRMHJKGPHSPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(O2)C(=O)O

Origin of Product

United States

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